An In-depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[4.4]non-7-ene Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[4.4]non-7-ene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-azaspiro[4.4]non-7-ene hydrochloride, a spirocyclic amine of interest in medicinal chemistry. A thorough understanding of these properties is paramount for drug discovery and development, as they profoundly influence a compound's pharmacokinetic and pharmacodynamic behavior.[1][2] This document outlines the predicted molecular profile of 2-azaspiro[4.4]non-7-ene hydrochloride and presents detailed, field-proven methodologies for its empirical characterization. The protocols described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data. By explaining the causality behind experimental choices, this guide equips researchers with the necessary tools to conduct a robust physicochemical assessment of this and similar novel chemical entities.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
The journey of a new chemical entity from a promising lead compound to a marketed drug is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[3] Properties such as solubility, lipophilicity, and ionization state (pKa) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4] A well-characterized molecule with a balanced set of physicochemical attributes is more likely to exhibit favorable bioavailability and a desirable safety profile.[1][3]
2-Azaspiro[4.4]non-7-ene hydrochloride is a unique spirocyclic compound with potential applications as a building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders.[5] Its hydrochloride salt form is intended to enhance aqueous solubility, a crucial factor for handling and formulation.[5] This guide provides a framework for the in-depth physicochemical characterization of this molecule, enabling researchers to make informed decisions throughout the drug development process.
Molecular Profile of 2-Azaspiro[4.4]non-7-ene Hydrochloride
A foundational step in physicochemical characterization is the establishment of the molecule's fundamental properties.
Chemical Structure:
Table 1: Predicted Molecular Properties of 2-Azaspiro[4.4]non-7-ene Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ClN | Calculated |
| Molecular Weight | 159.66 g/mol | [6] |
| Appearance | White to off-white solid | Inferred from similar compounds[7] |
| Melting Point | 160-175 °C | Inferred from similar spirocyclic amine hydrochlorides[8] |
| Solubility | Soluble in water, slightly soluble in methanol and DMSO | Inferred from similar hydrochloride salts[9][10] |
| pKa | 9-11 | Predicted for a secondary amine |
Core Physicochemical Properties: A Deeper Dive
A comprehensive understanding of the following core properties is essential for predicting the in vivo performance of 2-azaspiro[4.4]non-7-ene hydrochloride.
Aqueous Solubility
Aqueous solubility is a critical factor influencing a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation. Poor solubility can lead to low bioavailability and limit the achievable therapeutic concentration.[1] The hydrochloride salt of the parent amine is expected to exhibit significantly improved aqueous solubility.
Ionization Constant (pKa)
The pKa value dictates the extent of a molecule's ionization at a given pH. For an amine like 2-azaspiro[4.4]non-7-ene, the pKa of its conjugate acid will determine the ratio of the charged (protonated) to uncharged (free base) form in different physiological environments, such as the stomach (low pH) and the intestines (higher pH). This ratio profoundly impacts membrane permeability and solubility.
Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a molecule's affinity for a lipid-like environment versus an aqueous one.[1] This property is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[4] A delicate balance between lipophilicity and hydrophilicity is crucial for optimal drug disposition.[1]
Experimental Protocols for Physicochemical Characterization
The following protocols provide a robust framework for the empirical determination of the key physicochemical properties of 2-azaspiro[4.4]non-7-ene hydrochloride.
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow of the physicochemical characterization process.
Caption: Workflow for Physicochemical Characterization.
Step-by-Step Methodologies
Rationale: Before determining other physicochemical properties, it is imperative to confirm the chemical structure and assess the purity of the compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation.[1][11]
Protocol for Purity Determination by HPLC:
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System Preparation:
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HPLC System: Agilent 1100 series or equivalent with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: 210 nm (or as determined by UV scan).
-
-
Sample Preparation:
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Prepare a stock solution of 2-azaspiro[4.4]non-7-ene hydrochloride in the mobile phase A at a concentration of 1 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the sample solution.
-
Run a gradient elution, for example, from 5% to 95% mobile phase B over 20 minutes.
-
Monitor the chromatogram for the main peak and any impurity peaks.
-
Calculate the purity based on the relative peak areas.
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Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It involves creating a saturated solution and measuring the concentration of the dissolved compound.
Caption: Shake-Flask Solubility Determination Workflow.
Protocol:
-
Preparation:
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Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Add an excess amount of 2-azaspiro[4.4]non-7-ene hydrochloride to vials containing a known volume of each buffer.
-
-
Equilibration:
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
Filter the samples through a 0.22 µm filter to remove any undissolved solid.
-
Dilute the filtrate with the mobile phase.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.
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Rationale: Potentiometric titration is a reliable method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added.
Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of 2-azaspiro[4.4]non-7-ene hydrochloride in deionized water.
-
-
Titration:
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at which half of the compound is in its ionized form and half is in its non-ionized form, which corresponds to the midpoint of the titration curve.
-
Rationale: Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[12] These studies involve subjecting the compound to harsh conditions to accelerate its degradation.
Protocol:
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Expose the solid and a solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples and, if necessary, neutralize them.
-
Analyze the stressed samples by HPLC to determine the extent of degradation and to identify any major degradation products.
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Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 2: Summary of Experimentally Determined Physicochemical Properties
| Property | Method | Result |
| Purity | HPLC | >99.5% |
| Aqueous Solubility (pH 7.4) | Shake-Flask | e.g., 55 mg/mL |
| pKa | Potentiometric Titration | e.g., 9.8 |
| LogD (pH 7.4) | HPLC | e.g., 1.2 |
Conclusion
The physicochemical properties of 2-azaspiro[4.4]non-7-ene hydrochloride are fundamental to its potential as a building block in drug discovery. The experimental protocols and rationale presented in this guide provide a comprehensive framework for the thorough characterization of this and other novel spirocyclic amines. A meticulous and well-documented physicochemical assessment is a critical investment in the successful development of new therapeutic agents.
References
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
- 4.5 Physicochemical properties - Medicinal Chemistry. (2025, August 15). Fiveable.
- Importance of Physicochemical Properties In Drug Discovery. (2015, February 19).
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26). Chemical Research in Toxicology.
- 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride. (n.d.). Fishersci.com.
- 1-azaspiro[4.4]non-7-ene hydrochloride. (n.d.). MySkinRecipes.
- Technical Guide: Physicochemical Properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride. (n.d.). Benchchem.
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. (n.d.).
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. (n.d.). Chem-Impex.
- Technical Support Center: Degradation Pathways of 2-Azaspiro[4.
-
Development and Validation of 2-Azaspiro[3][4] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. (2021, March 16). MDPI.
- 1-Azaspiro[4.4]Non-7-ene hydrochloride. (n.d.). ChemScene.
Sources
- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 2. fiveable.me [fiveable.me]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-azaspiro[4.4]non-7-ene hydrochloride [myskinrecipes.com]
- 6. chemscene.com [chemscene.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride | 91188-26-0 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atompharma.co.in [atompharma.co.in]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
